4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzodioxole moiety fused with a pyrazolopyridine ring system. It has garnered significant interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized from catechol and disubstituted halomethanes.
Construction of the Pyrazolopyridine Ring: The pyrazolopyridine ring system is constructed through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrazolopyridine ring under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in inhibiting the growth of various cancer cell lines.
Biological Research: It is used in studies related to cell cycle regulation and apoptosis.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new therapeutic agents.
Chemical Biology: It is utilized in probing biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler benzodioxole derivative with bioactive properties.
Pyrazolopyridine Derivatives: Compounds with similar core structures but different substituents, exhibiting varied biological activities.
Uniqueness
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific combination of benzodioxole and pyrazolopyridine moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
4-(7-methoxy-1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C14H13N3O4/c1-19-10-2-7(3-11-13(10)21-6-20-11)8-4-12(18)16-14-9(8)5-15-17-14/h2-3,5,8H,4,6H2,1H3,(H2,15,16,17,18) |
InChI Key |
KKMDCMLLYLZIFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3C=NN4 |
Origin of Product |
United States |
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